3-acetyl-3-hydroxypentanedioic acid;4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
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Overview
Description
3-acetyl-3-hydroxypentanedioic acid: and 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide are two distinct chemical compounds with unique structures and properties The former is a derivative of pentanedioic acid, while the latter is a benzamide derivative
Preparation Methods
3-acetyl-3-hydroxypentanedioic acid
The synthesis of 3-acetyl-3-hydroxypentanedioic acid typically involves the acetylation of 3-hydroxypentanedioic acid. This can be achieved through the reaction of 3-hydroxypentanedioic acid with acetic anhydride under acidic conditions . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
The synthesis of this benzamide derivative involves the condensation of 4-amino-5-chloro-2-ethoxybenzoic acid with 1-[4-(4-fluorobenzyl)morpholin-2-yl]methanamine . The reaction is typically carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane .
Chemical Reactions Analysis
3-acetyl-3-hydroxypentanedioic acid
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
This compound can undergo:
Scientific Research Applications
3-acetyl-3-hydroxypentanedioic acid
This compound is used in the synthesis of various bioactive molecules and as an intermediate in organic synthesis.
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
This benzamide derivative is studied for its potential as a therapeutic agent, particularly as a selective 5-HT4 receptor agonist. It is used in the treatment of gastrointestinal disorders such as chronic gastritis and functional dyspepsia .
Mechanism of Action
3-acetyl-3-hydroxypentanedioic acid
The mechanism of action of this compound is primarily related to its role as an intermediate in biochemical pathways. It can participate in various enzymatic reactions, leading to the formation of bioactive molecules .
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
This compound acts as a selective 5-HT4 receptor agonist, enhancing gastrointestinal motility by stimulating serotonin receptors in the gut. This leads to increased acetylcholine release, which promotes muscle contractions in the gastrointestinal tract .
Comparison with Similar Compounds
3-acetyl-3-hydroxypentanedioic acid
Similar compounds include:
3-hydroxypentanedioic acid: Lacks the acetyl group but shares similar reactivity.
3-acetylpentanedioic acid: Lacks the hydroxyl group but can undergo similar chemical reactions.
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
Mosapride: A closely related compound with similar therapeutic applications.
Cisapride: Another 5-HT4 receptor agonist used for similar gastrointestinal disorders.
These comparisons highlight the unique structural features and reactivity of the compounds, making them valuable in their respective applications.
Properties
Molecular Formula |
C28H35ClFN3O9 |
---|---|
Molecular Weight |
612.0 g/mol |
IUPAC Name |
3-acetyl-3-hydroxypentanedioic acid;4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C21H25ClFN3O3.C7H10O6/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;1-4(8)7(13,2-5(9)10)3-6(11)12/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,2-3H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
XWPNDIVVZNCKJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.CC(=O)C(CC(=O)O)(CC(=O)O)O |
Origin of Product |
United States |
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